molecular formula C10H9BrN4O2 B2702255 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid CAS No. 1267777-95-6

3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid

Cat. No.: B2702255
CAS No.: 1267777-95-6
M. Wt: 297.112
InChI Key: OYKQQONNXXHXIR-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid: is an organic compound that features both a bromophenyl group and a tetrazole ring attached to a propanoic acid backbone This compound is of interest due to its unique structural features, which combine aromatic, heterocyclic, and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzene, undergoes a Friedel-Crafts acylation to introduce a propanoic acid group.

    Introduction of the Tetrazole Ring: The intermediate is then subjected to a cycloaddition reaction with sodium azide and an appropriate nitrile to form the tetrazole ring.

    Final Assembly: The bromophenyl and tetrazole intermediates are coupled under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.

Major Products

    Oxidation: Bromophenol derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid
  • 3-(3-fluorophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid
  • 3-(3-iodophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid

Uniqueness

The presence of the bromine atom in 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid imparts unique reactivity compared to its halogenated analogs

Properties

IUPAC Name

3-(3-bromophenyl)-3-(2H-tetrazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c11-7-3-1-2-6(4-7)8(5-9(16)17)10-12-14-15-13-10/h1-4,8H,5H2,(H,16,17)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKQQONNXXHXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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